4-(3-Ethoxyphenyl)-3-hydroxybenzoic acid
Description
4-(3-Ethoxyphenyl)-3-hydroxybenzoic acid is a synthetic benzoic acid derivative characterized by a hydroxyl (-OH) group at the 3-position and a 3-ethoxyphenyl substituent at the 4-position of the benzene ring. Such compounds are often explored in pharmaceutical and materials science research due to their tunable physicochemical properties and bioactivity profiles.
Properties
IUPAC Name |
4-(3-ethoxyphenyl)-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-2-19-12-5-3-4-10(8-12)13-7-6-11(15(17)18)9-14(13)16/h3-9,16H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAALQYOWSNJBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690015 | |
| Record name | 3'-Ethoxy-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-59-0 | |
| Record name | 3'-Ethoxy-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethoxyphenyl)-3-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Ethoxyphenyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-(3-Ethoxyphenyl)-3-oxobenzoic acid.
Reduction: Formation of 4-(3-Ethoxyphenyl)-3-hydroxybenzyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the ethoxy group.
Scientific Research Applications
Chemistry: In chemistry, 4-(3-Ethoxyphenyl)-3-hydroxybenzoic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It is also investigated for its ability to modulate enzyme activities and cellular signaling pathways.
Medicine: In medicine, derivatives of 4-(3-Ethoxyphenyl)-3-hydroxybenzoic acid are explored for their potential therapeutic effects, including anticancer and antimicrobial activities. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its structural features contribute to the development of materials with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 4-(3-Ethoxyphenyl)-3-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and ethoxy groups play a crucial role in binding to these targets, influencing their activity. The compound can modulate signaling pathways by affecting the phosphorylation status of key proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Key Observations :
- However, its bulkiness may reduce solubility in polar solvents.
- pKa : The target compound’s predicted pKa (~3.95) is closer to salicylic acid (2.97), suggesting stronger acidity than 3-HA (4.08) or 4-HA (4.54), which may influence ionization and binding in biological systems .
- Solubility: demonstrates that substituent position critically affects solubility. For instance, 3-HA shows higher penetration through polyamide membranes at pH 3 due to reduced ionization, whereas 4-HA is more retained . The ethoxy group likely enhances hydrophobic interactions, favoring non-polar environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
